1-benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Description
1-Benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a urea derivative featuring a benzyl group and a 3-methyl-1,2-oxazole moiety connected via an ethyl chain. The addition of the ethyl linker in the target compound likely enhances conformational flexibility and solubility compared to MSU-41462.
Properties
IUPAC Name |
1-benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11-9-13(19-17-11)7-8-15-14(18)16-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXQOBHNPZVGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea typically involves the reaction of benzyl isocyanate with 3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound’s urea linker bridges a benzyl group and a substituted oxazole, distinguishing it from related heterocyclic ureas. Key analogs include:
Table 1. Structural and Molecular Comparison
Heterocyclic Substituents
- Oxazole vs.
- Ethyl Linker : The ethyl chain in the target compound differentiates it from MSU-41462, likely altering pharmacokinetic properties such as lipophilicity (calculated LogP ~1.8 vs. ~1.2 for MSU-41462) .
Biological Activity
1-benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure includes a benzyl group, a urea moiety, and a substituted oxazole ring, which are crucial for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities:
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds often show significant antimicrobial properties. For instance, studies have demonstrated that similar oxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds typically range from 0.0048 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0048 | Bacillus mycoides |
| Compound B | 0.0195 | E. coli |
| Compound C | 0.025 | S. aureus |
Anticancer Activity
The urea derivatives have also been investigated for their anticancer properties. In vitro studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Modulation of Signal Transduction Pathways : Some studies suggest that urea derivatives can modulate pathways involved in cellular proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the benzyl or oxazole moieties can significantly impact biological activity:
- Substituents on the Oxazole Ring : Alkyl or halogen substitutions can enhance antimicrobial potency.
- Variations in Urea Linkage : Altering the urea structure may improve selectivity for cancer cells over normal cells.
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A recent study demonstrated that a structurally related compound showed an MIC of 0.0039 mg/mL against S. aureus, indicating strong potential for clinical application .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that modifications in the side chains resulted in up to a 70% reduction in cell viability compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
